molecular formula C21H25N3OS B3533354 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide

3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide

Cat. No.: B3533354
M. Wt: 367.5 g/mol
InChI Key: ADMRJELGGYLBFZ-UHFFFAOYSA-N
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Description

3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its activity against Mycobacterium tuberculosis, making it a promising candidate for the development of new antitubercular agents .

Preparation Methods

The synthesis of 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide involves several steps. One common synthetic route includes the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-piperidin-1-ylphenylamine to yield the desired product . The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.

Chemical Reactions Analysis

3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide involves the inhibition of CTP synthetase PyrG. This enzyme is essential for the synthesis of CTP, a nucleotide required for DNA and RNA biosynthesis. By inhibiting PyrG, the compound disrupts the nucleotide metabolic network, leading to the inhibition of Mycobacterium tuberculosis growth .

Comparison with Similar Compounds

Properties

IUPAC Name

3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c25-20(14-9-17-7-3-1-4-8-17)23-21(26)22-18-10-12-19(13-11-18)24-15-5-2-6-16-24/h1,3-4,7-8,10-13H,2,5-6,9,14-16H2,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMRJELGGYLBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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